5-(1,2-Dithiolan-3-yl)pentan-1-amine
Description
Contextualization of the 1,2-Dithiolane (B1197483) Ring System in Organic Chemistry
The 1,2-dithiolane ring is a five-membered heterocycle containing a sulfur-sulfur (S-S) bond and three carbon atoms. chemicalbook.com This structure is a saturated ring system derived from cyclopentane (B165970) where two adjacent methylene (B1212753) units are replaced by a disulfide group. wikipedia.org The parent compound, 1,2-dithiolane, is unstable and prone to polymerization. wikipedia.org However, substituted derivatives are common and exhibit unique reactivity. wikipedia.org
The chemistry of the 1,2-dithiolane ring is dominated by the properties of its disulfide bond, which is constrained within the five-membered ring. This geometric constraint forces the C-S-S-C dihedral angle to be significantly smaller (less than 35°) than that in linear disulfides (around 90°). nih.gov This strained conformation leads to a weaker S-S bond, making 1,2-dithiolanes susceptible to reactions such as reduction and thiol-disulfide exchange. nih.gov The ring strain energy has been estimated to be approximately 11 kcal/mol. escholarship.org
The synthesis of 1,2-dithiolanes typically involves the oxidation of the corresponding 1,3-dithiols. chemicalbook.com More recent synthetic methods have been developed to allow for the creation of diversely substituted and functionalized 1,2-dithiolanes under mild conditions, expanding their use in materials science and bioconjugation. nih.govrsc.org The reactivity of the dithiolane ring, particularly its ability to undergo ring-opening polymerization, has been leveraged in the development of dynamic polymers and drug delivery systems. nih.govrsc.org
| Property | Description |
| Structure | Five-membered heterocyclic ring with a disulfide (S-S) bond and three carbon atoms. chemicalbook.com |
| Dihedral Angle | The C-S-S-C dihedral angle is constrained to <35°, leading to significant ring strain. nih.gov |
| Reactivity | Prone to reduction, thiol-disulfide exchange, and ring-opening polymerization due to the strained disulfide bond. nih.govchemicalbook.com |
| Synthesis | Commonly synthesized through the oxidative cyclization of 1,3-propanedithiols. chemicalbook.com |
Relationship of 5-(1,2-Dithiolan-3-yl)pentan-1-amine to α-Lipoic Acid and its Natural Derivatives
The chemical structure of this compound is closely related to that of α-lipoic acid (ALA), a well-known natural antioxidant and enzyme cofactor. researchgate.net α-Lipoic acid is chemically named 5-(1,2-dithiolan-3-yl)pentanoic acid. taylorfrancis.comsigmaaldrich.comresearchgate.net Therefore, this compound can be described as the amine analogue of α-lipoic acid, wherein the carboxylic acid functional group is formally replaced by a primary amine group.
Another closely related natural derivative is lipoamide (B1675559), which is the amide formed from the condensation of the carboxyl group of lipoic acid with ammonia (B1221849) or a protein's lysine (B10760008) residue. nih.govhmdb.ca Lipoamide is considered the functional form of lipoic acid in biological systems, where it is covalently attached to enzymes and acts as a carrier for acyl groups. hmdb.cawikipedia.orgnewdrugapprovals.org The structural similarity between these compounds underscores a common chemical backbone, with variations in the terminal functional group of the pentyl side chain dictating their specific properties and roles. The chemical tractability of the carboxylic acid group of ALA has enabled the synthesis of numerous derivatives, including esters and various amides, for research into their pharmacological properties. nih.govnih.govnih.gov
| Compound Name | Chemical Structure | Functional Group at C1 |
| α-Lipoic Acid | 5-(1,2-Dithiolan-3-yl)pentanoic acid | Carboxylic Acid (-COOH) |
| Lipoamide | 5-(1,2-Dithiolan-3-yl)pentanamide | Amide (-CONH₂) |
| This compound | This compound | Primary Amine (-NH₂) |
Structural Features and Chemical Significance of the Dithiolane Moiety in Biological Systems
The biological significance of compounds containing the 1,2-dithiolane moiety is almost entirely attributable to the unique properties of this ring system. The key feature is the redox-active disulfide bond. nih.gov This S-S bond can be readily and reversibly reduced to form a dithiol. In the case of α-lipoic acid, its reduced form is known as dihydrolipoic acid (DHLA). researchgate.nettaylorfrancis.com
This redox couple (lipoic acid/dihydrolipoic acid) is a potent antioxidant system. taylorfrancis.comnih.gov It can directly scavenge various reactive oxygen species and also participates in the regeneration of other key cellular antioxidants, such as vitamin C, vitamin E, and glutathione. researchgate.netnih.gov
Furthermore, the dithiolane ring is essential for the function of several critical enzyme multienzyme complexes involved in cellular metabolism. nih.gov The most prominent examples are the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase complex, which are central to the citric acid cycle. newdrugapprovals.org In these complexes, the lipoamide form is covalently linked to a lysine residue of the E2 subunit (dihydrolipoyl transacetylase). taylorfrancis.com The dithiolane ring functions as a "swinging arm" that accepts and transfers acyl intermediates between the different active sites of the enzyme complex, a process vital for aerobic energy production. taylorfrancis.comnewdrugapprovals.org
Beyond α-lipoic acid, other naturally occurring 1,2-dithiolanes include asparagusic acid, found in asparagus, and nereistoxin, an insecticidal compound that served as a template for synthetic pesticides. wikipedia.org The presence of this moiety across different natural products highlights its versatile role in biological systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NS2 |
|---|---|
Molecular Weight |
191.4 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)pentan-1-amine |
InChI |
InChI=1S/C8H17NS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8H,1-7,9H2 |
InChI Key |
KSGAPUFLPGPSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 5 1,2 Dithiolan 3 Yl Pentan 1 Amine and Analogous Dithiolane Derivatives
Synthesis Routes for 5-(1,2-Dithiolan-3-yl)pentanoic Acid (α-Lipoic Acid) as a Precursor
α-Lipoic acid, also known as thioctic acid, is a sulfur-containing fatty acid that is essential for aerobic metabolism. wikipedia.org Its synthesis has been a subject of considerable interest for both academic and industrial research, leading to the development of numerous synthetic pathways. nih.gov
Traditional Synthetic Pathways
Early synthetic routes to α-lipoic acid often involved multi-step processes with moderate yields. A common strategy commences with a C8 fatty acid derivative, followed by the introduction of the two sulfur atoms to form the characteristic 1,2-dithiolane (B1197483) ring.
One of the classical approaches starts from adipic acid, which is converted to 6-chloro-6-oxohexanoic acid chloride. This intermediate is then used to prepare 8-chloro-6-oxooctanoate. Subsequent transformations introduce the necessary sulfur atoms. For instance, the dichloro ester can be converted to α-lipoic acid. nih.gov Another established method involves the use of 6,8-dibenzylmercaptoöctanoic acid and dihydrolipoic acid (DHLA) as key intermediates. nih.gov The synthesis often involves the reduction of a keto group, followed by substitution reactions to introduce thio-groups, and finally, an oxidative cyclization to form the dithiolane ring.
A summary of some key traditional synthetic intermediates and starting materials is presented in the table below.
| Starting Material | Key Intermediates | Final Step | Reference |
| Adipic acid | 8-chloro-6-oxooctanoate, dibromo esters, dichloro esters | Thiolation and oxidation | nih.gov |
| 7-Carbethoxy-2-heptenoic acid | 8-hydroxy-6-thioloctanoic acid | Replacement of hydroxyl and oxidation | nih.gov |
| Cyclohexanone | Ethyl cyclohexanone-2-acetate, seven-membered cyclolactone | Treatment with thiourea and oxidation | nih.gov |
Modernized and High-Yield Approaches
More contemporary synthetic strategies for α-lipoic acid focus on improving efficiency, increasing yields, and achieving enantioselectivity, as the (R)-enantiomer is the biologically active form. wikipedia.orgnih.gov These modern approaches often employ more sophisticated catalytic systems and chiral auxiliaries.
Another improved method utilizes phase transfer catalysis for the synthesis of R(+)-α-lipoic acid. google.com This process involves the resolution of racemic 6,8-dihalo-octanoic acid with an optically active base, followed by reaction of the corresponding esterified enantiomer with an alkali disulfide under phase transfer conditions. google.com A one-pot synthesis method has also been developed using 6,8-dichloro ethyl caprylate as the raw material and a phase transfer catalyst, achieving a reaction yield of 60%. google.com
The following table provides a comparison of traditional and modern synthetic approaches for α-lipoic acid.
| Approach | Key Features | Typical Yields | Enantioselectivity | Reference |
| Traditional | Multi-step, use of harsh reagents | Moderate (e.g., 12% over two steps) | Racemic mixture | nih.gov |
| Modern (Enantioselective Hydrogenation) | Fermentative or homogeneously catalyzed hydrogenation | High (40% overall) | High (produces (R)-enantiomer) | znaturforsch.com |
| Modern (Phase Transfer Catalysis) | Resolution of racemic intermediate, simplified purification | High (e.g., 45% in final step) | High (produces R(+)-enantiomer) | google.com |
| Modern (One-Pot Synthesis) | Simplified reaction operation, reduced cost | Good (60%) | Not specified | google.com |
Conversion Strategies to the Amine Functionality
The conversion of the carboxylic acid group of α-lipoic acid into a primary amine is a crucial step in the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-amine. This transformation can be achieved through several chemical strategies, most notably via the formation of an amide intermediate followed by reduction, or through reductive amination pathways.
Amidation Reactions from Carboxylic Acid Precursors
A common and versatile method for forming an amide bond is the reaction of a carboxylic acid with an amine in the presence of a coupling agent. nih.gov For the synthesis of α-lipoic acid amides, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide are frequently employed. google.com This method is efficient for reacting α-lipoic acid with various primary or secondary amines to produce the corresponding lipoate amides. google.com Other coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) have also been successfully used. nih.gov
The general scheme for this reaction involves the activation of the carboxylic acid group by the coupling agent, followed by nucleophilic attack by the amine. To obtain the primary amine, this compound, a protected form of ammonia (B1221849) (e.g., a benzylamine that can be later deprotected) or a reagent that can be converted to a primary amine would be used, followed by a reduction step of the resulting amide.
Several α-lipoic acid amides have been synthesized using these methods with good yields, demonstrating the robustness of this approach. nih.govcapes.gov.brnih.gov
Reductive Amination Pathways
Reductive amination is a powerful method for the formation of amines from carbonyl compounds (aldehydes or ketones) and ammonia or an amine. wikipedia.org In the context of synthesizing this compound, this pathway would typically start from an aldehyde derivative of α-lipoic acid.
The process involves two main steps: the reaction of the carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org A variety of reducing agents can be used, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.org
For the synthesis of the target primary amine, the corresponding aldehyde, 5-(1,2-dithiolan-3-yl)pentanal, would be reacted with ammonia in the presence of a suitable reducing agent. The aldehyde precursor can be synthesized from α-lipoic acid by reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.
Derivatization Strategies for Structural Modifications
Derivatization of the 5-(1,2-dithiolan-3-yl)pentyl backbone is a key strategy for modulating the physicochemical and biological properties of the parent compound. These modifications often target the terminal functional group, such as the amine or a precursor carboxylic acid, to introduce new functionalities and create conjugates with other molecules of interest.
Formation of Amides, Esters, and Other Functionalized Conjugates
The primary amine of this compound serves as a versatile handle for the formation of a wide array of functionalized derivatives. Amide bond formation is a common strategy, achieved by reacting the amine with carboxylic acids or their activated derivatives. For instance, the synthesis of various lipoate amides has been accomplished by reacting α-lipoic acid with primary or secondary amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) google.com. This method activates the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide linkage. A similar approach can be envisioned for the synthesis of amides starting from this compound and a carboxylic acid.
Another prominent method involves the use of activated esters, such as N-hydroxysuccinimide esters of lipoic acid, which readily react with amines to form the corresponding amides nih.gov. This approach is particularly useful in bioconjugation, for example, in the on-resin synthesis of peptides modified with a 1,2-dithiolane moiety rsc.org.
Ester and other functionalized conjugates are typically synthesized from the corresponding alcohol or carboxylic acid precursor. For example, a hydroxyl-functionalized 1,2-dithiolane can be reacted with acyl chlorides, such as isobutyryl chloride or acryloyl chloride, to yield the corresponding esters or acrylate derivatives mdpi.com. The latter can undergo further reactions like Michael additions to attach other molecules mdpi.com.
| Precursor | Reagent | Coupling Agent/Catalyst | Product | Reference |
| 5-(1,2-Dithiolan-3-yl)pentanoic acid | Primary or Secondary Amine | Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | N-substituted-5-(1,2-dithiolan-3-yl)pentanamide | google.com |
| Amine | N-hydroxysuccinimide-activated lipoic acid | - | N-(5-(1,2-Dithiolan-3-yl)pentanoyl)-amine conjugate | nih.gov |
| Hydroxy-functionalized 1,2-dithiolane | Isobutyryl chloride | - | 1,2-Dithiolane ester | mdpi.com |
| Hydroxy-functionalized 1,2-dithiolane | Acryloyl chloride | - | 1,2-Dithiolane acrylate | mdpi.com |
Introduction of Hybrid Constructs for Multifunctional Properties
The conjugation of the 5-(1,2-dithiolan-3-yl)pentyl moiety to other pharmacologically active scaffolds has led to the development of hybrid molecules with potential multifunctional properties. This strategy aims to combine the biological activities of both parent molecules into a single chemical entity.
An example of this approach is the synthesis of aza-CGP37157–lipoic acid hybrids, which have been investigated for their neuroprotective potential in the context of Alzheimer's disease rsc.org. These hybrids link the antioxidant properties of the lipoic acid moiety with another molecule that targets a different biological pathway involved in the disease.
In the realm of materials science, multifunctional monomers incorporating the 1,2-dithiolane ring have been developed. For instance, a tetrafunctional monomer, lipoic acid pentaerythritol ethoxylate, has been synthesized for use in light-driven additive manufacturing rsc.org. The dithiolane groups in this monomer can undergo photopolymerization, leading to the formation of covalent adaptable networks rsc.org.
The design of these hybrid constructs often involves the bioisosteric replacement of a functional group in a known bioactive molecule with a 1,2-dithiolane-containing fragment. This has been explored by connecting 1,2-dithiolane-3-alkyl moieties to catechol moieties through various heteroaromatic rings to create compounds with neuroprotective activity rsc.org.
| Hybrid Construct | Moieties | Potential Application | Reference |
| Aza-CGP37157–lipoic acid hybrid | Aza-CGP37157 and Lipoic acid | Neuroprotection | rsc.org |
| Lipoic acid pentaerythritol ethoxylate | Lipoic acid and Pentaerythritol ethoxylate | Photopolymerization, Additive Manufacturing | rsc.org |
| Dithiolane-heteroaromatic-catechol | 1,2-Dithiolane, Heteroaromatic ring, Catechol | Neuroprotection | rsc.org |
Stereoselective Synthesis and Enantiomeric Purity
The carbon atom at the 3-position of the 1,2-dithiolane ring in this compound is a chiral center. The biological activity of dithiolane derivatives can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of these compounds is of significant importance.
The enantioselective synthesis of the closely related R-(+)-α-lipoic acid has been extensively studied and provides a blueprint for obtaining the chiral dithiolane core. A common and effective strategy is the use of Sharpless asymmetric reactions. For example, an enantioselective synthesis of R-(+)-α-lipoic acid has been achieved from achiral precursors, with the key step being a Sharpless asymmetric epoxidation rsc.orgresearchgate.net. This method introduces the desired stereochemistry early in the synthetic sequence, which is then carried through to the final product.
Another powerful method is the Sharpless asymmetric dihydroxylation. An efficient synthesis of both R-(+)-α and S-(-)-α-lipoic acid has been described starting from cis-2-butene-1,4-diol, utilizing a Claisen orthoester rearrangement and a Sharpless asymmetric dihydroxylation as the key stereochemistry-determining steps.
Once the chiral carboxylic acid is obtained, it can be converted to the corresponding amine without affecting the stereocenter through standard functional group transformations, such as a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding amide or nitrile.
The determination of enantiomeric purity is crucial to validate the success of a stereoselective synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common analytical technique for separating and quantifying enantiomers of dithiolane derivatives.
| Method | Key Reaction | Starting Material (example) | Target Enantiomer | Reference |
| Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of an allylic alcohol | 6-Bromohex-1-ene | R-(+)-α-Lipoic acid | rsc.orgresearchgate.net |
| Sharpless Asymmetric Dihydroxylation | Asymmetric dihydroxylation of an olefin | cis-2-Butene-1,4-diol | R-(+)-α and S-(-)-α-Lipoic acid |
Molecular Interactions and Supramolecular Chemistry of Dithiolane Compounds
Complexation Studies with Host Molecules (e.g., Cyclodextrins)
The encapsulation of dithiolane compounds, particularly the closely related R-α-lipoic acid (RALA), within host molecules like cyclodextrins (CDs) has been a subject of considerable research. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating lipophilic guest molecules. This complexation can enhance the solubility, stability, and bioavailability of the guest compound. researchgate.netnih.gov
Studies have shown that RALA forms inclusion complexes with α-CD, β-CD, and γ-CD. The formation of these complexes has been confirmed using techniques such as differential scanning calorimetry. nih.gov The stability of these complexes is crucial for their functional efficacy. Research on racemic α-lipoic acid has demonstrated that complexation with cyclodextrins improves its stability against heat and humidity. nih.gov Specifically, the complexation of RALA with cyclodextrins, particularly α-CD and γ-CD, has been shown to stabilize the molecule in acidic conditions, preventing its polymerization. nih.gov
The choice of cyclodextrin (B1172386) can influence the properties of the resulting complex. For instance, the particle size and shape of RALA-CD complexes vary depending on whether α-CD, β-CD, or γ-CD is used. nih.gov While specific binding or stability constants for the complexation of 5-(1,2-Dithiolan-3-yl)pentan-1-amine with cyclodextrins are not extensively documented in publicly available literature, the principles derived from studies on R-α-lipoic acid are highly relevant. The hydrophobic dithiolane ring and the pentyl chain of the amine would be expected to be encapsulated within the cyclodextrin cavity.
| RALA Formulation | Condition | Observation |
|---|---|---|
| Non-complexed RALA | Acidic Environment | Polymerization |
| RALA-γCD Complex | Acidic Environment | Remains suspended, no polymerization |
| RALA-CD Complexes (general) | High Temperature and Humidity | Improved thermal stability and stability towards humidity |
Ligand-Receptor Binding Interactions
This compound, in its biologically active form as lipoamide (B1675559), plays a crucial role as a cofactor for several mitochondrial enzyme complexes. Its interaction with these enzymes represents a classic example of ligand-receptor binding. The primary "receptor" for lipoamide is the E2 component of multienzyme complexes such as the pyruvate (B1213749) dehydrogenase (PDH) complex, where it is covalently attached to a specific lysine (B10760008) residue. wordpress.com
The binding of lipoamide is essential for the catalytic activity of these enzymes. The flexible swinging arm of the lipoamide, consisting of the pentyl chain, allows the dithiolane ring to move between the different active sites of the enzyme complex, facilitating the transfer of acyl groups. wordpress.com
Research into the binding of small molecules to lipoamide dehydrogenase has provided insights into the nature of these interactions. Studies have identified both catalytic and regulatory binding sites on the enzyme. core.ac.uk The binding affinity of ligands to these sites can be influenced by factors such as pH and the presence of cofactors like NAD+. core.ac.uk For example, the binding of NAD+ to the regulatory site can cause a shift in the pK value of a group at the active site, thereby modulating the enzyme's activity. core.ac.uk
Furthermore, the interaction of lipoamide with its cognate enzymes is a target for drug development. For instance, inhibitors of mycobacterial lipoamide dehydrogenase have been developed that exhibit selectivity for the bacterial enzyme over the human counterpart through tight binding interactions. researchgate.net
Chelation Properties with Metal Ions
The dithiolane moiety of this compound, and more extensively studied in its acid form (lipoic acid) and its reduced form (dihydrolipoic acid, DHLA), exhibits significant chelation properties with various metal ions. Chelation is a process where a molecule, the chelating agent, forms multiple bonds to a single metal ion.
Lipoic acid has been shown to form a lipophilic complex with Cu2+, inhibiting copper-catalyzed oxidation processes. core.ac.uk This suggests that the dithiolane ring is directly involved in coordinating the metal ion. The R-enantiomer of lipoic acid appears to be a more effective metal chelator than the S-enantiomer. core.ac.uk
The reduced form, DHLA, with its two thiol groups, is a particularly potent metal chelator. It has been reported to form stable complexes with iron ions. Theoretical studies on the complexation of Fe(III) with the deprotonated forms of lipoic acid and dihydrolipoic acid have shown that the most thermodynamically stable complexes involve DHLA. researchgate.net These studies indicate that coordination can occur through the carboxylate oxygen atoms and the sulfur atoms of the dithiolane ring.
| Compound | Metal Ion | Observed Interaction/Property | Reference |
|---|---|---|---|
| Lipoic Acid | Cu(II) | Forms a lipophilic complex; inhibits copper-catalyzed oxidation. | core.ac.uk |
| Lipoic Acid | Fe(III) | Forms exergonic complexes, with coordination involving the carboxylate oxygen atoms. | researchgate.net |
| Dihydrolipoic Acid | Fe(III) | Forms highly stable complexes, more stable than those with lipoic acid. | researchgate.net |
| Lipoic Acid/Dihydrolipoic Acid | Iron | Reduces intracellular iron storage and mitigates iron-induced toxicity. | wikipedia.org |
In Vivo Preclinical Studies of Dithiolane Derivatives
Pharmacokinetic and Pharmacodynamic Evaluations in Animal Models
The in vivo behavior of dithiolane derivatives, particularly the amide form of lipoic acid, has been a subject of study to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific pharmacokinetic data for 5-(1,2-dithiolan-3-yl)pentan-1-amine is not extensively detailed in isolation, studies on its parent compound, alpha-lipoic acid (ALA), provide some context. For instance, in rats, the pharmacokinetics of ALA have been shown to be enantioselective, with the R-form demonstrating higher plasma concentrations than the S-form after oral administration. mdpi.comresearchgate.net The half-life of ALA in rats is noted to be shorter than in humans, a common observation attributed to the higher metabolic rate in smaller animals. mdpi.com
Pharmacodynamic studies often focus on the compound's ability to modulate biological processes. Lipoamide (B1675559), the amide of lipoic acid, has been shown to be a more potent mitochondrial-protective agent and antioxidant than lipoic acid itself in cellular models of oxidative damage. nih.gov It has been demonstrated to be a better cofactor for α-oxo-acid dehydrogenase enzymes and can promote the recovery of postischemic myocardium in rats. nih.gov
The pharmacokinetics and metabolism of a substance in animal models are crucial for determining its disposition, including its potential to cross the blood-brain barrier and its effects on target tissues. fda.govumich.edu The E3 subunit of α-ketoacid dehydrogenase complexes, dihydrolipoamide (B1198117) dehydrogenase, is responsible for regenerating the oxidized form of the lipoic acid cofactor. biorxiv.org This process is vital for maintaining the catalytic activity of these enzymes, which play a key role in mitochondrial metabolism. nih.gov
Efficacy in Animal Models of Disease
The potential neuroprotective effects of dithiolane derivatives have been investigated in various animal models of neurodegenerative diseases. Scopolamine, a muscarinic receptor antagonist, is frequently used to induce amnesia in animal models, mimicking some of the cognitive deficits seen in conditions like Alzheimer's disease. nih.govnjppp.comnih.gov
Studies have shown that alpha-lipoic acid can reverse scopolamine-induced memory impairment and neurodegeneration in the prefrontal cortex of Wistar rats. nih.gov This effect is attributed to its antioxidant properties, which lead to the attenuation of neuronal cell loss and astrogliosis, thereby improving synaptic function. nih.gov While these studies focus on the parent compound, the superior antioxidant and mitochondrial protective effects of lipoamide suggest its potential for similar or enhanced efficacy. nih.gov
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Alpha-Lipoic Acid | Scopolamine-induced amnesia in Wistar rats | Reversed spatial memory loss and pyramidal cell neurodegeneration. | nih.gov |
| Phosphatidylserine and Curcumin | Scopolamine-induced amnesia in day-old chicks | Ameliorated memory impairment. | nih.gov |
The anti-inflammatory properties of dithiolane derivatives have been evaluated in several preclinical models. Lipoamide has demonstrated efficacy in alleviating inflammatory responses in laying hens subjected to oxidized fish oil-induced stress. frontiersin.orgnih.govnih.gov Supplementation with lipoamide was found to significantly decrease the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. nih.gov
In a study on rats with carrageenan-induced acute inflammation, alpha-lipoic acid exhibited anti-inflammatory effects. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced model of oxidative stress in rat kidneys, alpha-lipoic acid was shown to have protective effects by reducing inflammation. nih.gov Lipopolysaccharide is a component of gram-negative bacteria and a potent activator of inflammatory responses, making it a common tool in creating animal models of inflammation. nih.govmdpi.comnih.gov
| Compound/Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Lipoamide | Oxidized fish oil-induced inflammation in laying hens | Decreased serum concentrations of TNF-α, IL-6, and IL-8. | nih.gov |
| Alpha-Lipoic Acid | Carrageenan-induced paw edema in rats | Exhibited anti-inflammatory effects. | nih.gov |
| Alpha-Lipoic Acid | LPS-induced oxidative stress in rat kidney | Protected kidney tissue by reducing inflammation. | nih.gov |
| 5-Aminolevulinic Acid | LPS-induced inflammation in zebrafish larvae | Abolished the expression of pro-inflammatory mediators. | koreascience.kr |
The antioxidant capacity of this compound and its related compounds is a cornerstone of their therapeutic potential. Lipoamide has been shown to be a more potent antioxidant than its parent compound, lipoic acid, in protecting retinal pigment epithelial cells from oxidative stress. nih.gov It was more effective at preventing acrolein-induced mitochondrial dysfunction and oxidative stress. nih.gov
In a study on laying hens, lipoamide alleviated oxidative damage to the oviduct caused by oxidized fish oil. frontiersin.orgnih.gov This was evidenced by an increase in the activity of antioxidant enzymes and total antioxidant capacity in serum and liver samples. frontiersin.org The reduced form of lipoic acid, dihydrolipoic acid (DHLA), also possesses significant antioxidant properties, including the ability to regenerate other endogenous antioxidants like vitamin E and glutathione. nih.gov
Animal models of oxidative stress are crucial for evaluating the efficacy of antioxidant compounds. frontiersin.org For instance, lipopolysaccharide is known to induce oxidative stress, providing a model to test the protective effects of compounds like lipoamide. frontiersin.org
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| Lipoamide | Acrolein-induced oxidative stress in retinal pigment epithelial cells | More effective than lipoic acid in preventing mitochondrial dysfunction and oxidative stress. | nih.gov |
| Lipoamide | Oxidized fish oil-induced oxidative damage in laying hens | Alleviated oxidative damage and increased antioxidant enzyme activity. | frontiersin.orgnih.gov |
| Dihydrolipoic Acid (DHLA) | In vitro and in vivo systems | Regenerates endogenous antioxidants like vitamin E and glutathione. | nih.gov |
Advanced Research Applications and Rational Drug Design Principles
Development of Chemical Probes and Biosensors
The 1,2-dithiolane (B1197483) moiety is a key component in the design of sophisticated chemical probes and biosensors. Its ability to undergo reversible reduction to a dithiol, along with its capacity to bind to specific proteins and surfaces, makes it highly versatile. nih.govnih.gov
Researchers have leveraged the 1,2-dithiolane ring of ALA to create probes for cellular imaging and protein labeling. For instance, a microbial enzyme, lipoic acid ligase (LplA), has been re-engineered to specifically attach an alkyl azide (B81097) onto a designated peptide tag. This azide can then be selectively derivatized with a probe of interest, such as a fluorophore, allowing for the covalent tagging and dynamic monitoring of cell surface proteins. researchgate.net This method provides a powerful tool for studying protein dynamics with high specificity. researchgate.net
Furthermore, the dithiolane structure is integral to the development of functionalized nanoparticles and biosensors. nih.gov The sulfur atoms of the dithiolane ring can anchor molecules to gold nanoparticles, creating stable self-assembled monolayers (SAMs). nih.gov This property is exploited to construct nanosized delivery systems and electrochemical sensors. nih.govnih.gov For example, ALA has been used as a surface ligand to create water-soluble quantum dots (QDs) and as a component in liposomes designed for targeted drug delivery. nih.govmdpi.comnih.gov These systems can be designed to respond to specific biological stimuli, functioning as advanced biosensors.
Structure-Based Drug Design (SBDD) and Lead Optimization
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, involving the iterative process of designing, synthesizing, and testing compounds to improve their therapeutic properties. patsnap.comnumberanalytics.com Lead optimization aims to refine a promising "lead" compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. patsnap.comaltasciences.com The dithiolane scaffold is frequently subjected to these processes to develop new therapeutic agents.
The journey from a hit compound to a drug-like lead is a critical phase in drug discovery. nih.govnih.gov For derivatives of the 5-(1,2-dithiolan-3-yl)pentane core, this involves modifying the structure to improve its interaction with a biological target. For example, while (R)-alpha-lipoic acid showed pain relief efficacy in a mouse model, its poor oral bioavailability necessitated a lead optimization campaign. nih.gov Researchers designed and synthesized eight ester prodrugs with varying features to identify a candidate with improved stability and release characteristics. nih.gov This systematic modification to enhance drug-like properties is a classic example of lead optimization. patsnap.comnih.gov
The general workflow for lead optimization involves several key steps:
Identification of a lead compound: A molecule with desired biological activity but suboptimal properties.
Structure-Activity Relationship (SAR) analysis: To understand which parts of the molecule are essential for activity. patsnap.com
Chemical modification: Synthesizing analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
In vitro and in vivo testing: Evaluating the new compounds in biological assays and animal models. altasciences.com
Computational Modeling and Molecular Docking Studies
Computational tools are indispensable in modern drug design, enabling scientists to predict how a molecule will interact with its biological target. Molecular docking is a key technique used to simulate the binding of a ligand (like a dithiolane derivative) into the active site of a protein. nih.gov This provides insights into the binding conformation and energy, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
Several studies have employed molecular docking to investigate the mechanism of action of ALA and its analogs. In one study, docking simulations were used to determine if ALA and related compounds could interact with human manganese superoxide (B77818) dismutase (MnSOD), an important enzyme in the oxidative metabolic pathway. nih.gov The results showed that an ALA analogue, CMX-2043, exhibited strong binding within a key region of the enzyme, suggesting a potential mechanism for its antioxidant effects. nih.gov Another study used docking to explore the interactions of new thiazolo[3,2-a]pyridine derivatives with the α-amylase enzyme, revealing docking scores that correlated with potential anti-diabetic properties. bio-review.com
Similarly, research into the effects of ALA derivatives on AMPA-type glutamate (B1630785) receptors used computational modeling to understand how these compounds modulate receptor function. nih.govresearchgate.net These studies help classify which derivatives might act as effective allosteric modulators, providing a rational basis for synthesizing new compounds with enhanced neurological activity. nih.gov
Table 1: Examples of Molecular Docking Studies with Dithiolane-Related Compounds
| Compound/Derivative | Target Protein | Key Finding | Reference |
|---|---|---|---|
| Alpha-Lipoic Acid (ALA) & Analogs | Human Manganese Superoxide Dismutase (MnSOD) | Analogue CMX-2043 showed strong binding affinity, suggesting a mechanism for its antioxidant properties. | nih.gov |
| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | Docking scores indicated advantageous inhibitory properties, with compound 4e showing the best performance. | bio-review.com |
| Indolo[2,3-b]quinoline Conjugates | Topoisomerase II-DNA Complex | Conjugates showed improved binding to the protein-DNA complex compared to the parent compound. | mdpi.com |
This table is for illustrative purposes and summarizes findings from various computational studies.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. patsnap.comnih.govnih.gov By synthesizing a series of related compounds (analogs) and evaluating their effects, researchers can identify the key structural features, or pharmacophores, responsible for the desired activity.
For derivatives based on the 5-(1,2-dithiolan-3-yl)pentane scaffold, SAR studies have been crucial for developing compounds with enhanced therapeutic potential. For instance, studies on ALA have shown that converting the carboxylic acid to an amide can lead to higher biological activity. nih.gov This finding spurred the synthesis of numerous ALA amides and conjugates to explore their potential as multifunctional drugs. nih.gov
In one study, a series of ALA derivatives were synthesized and evaluated for their in vitro anticancer activities against several human cancer cell lines. nih.gov The results demonstrated that the inhibitory properties were dose-dependent and that certain structural modifications led to improved anticancer effects. nih.gov Another study focused on synthesizing new isomers of ALA derivatives to test their activity on AMPA receptors, classifying them based on their functional groups (e.g., disulfide with a carboxylic group vs. disulfide with a hydroxide (B78521) group) to understand their modulatory effects. nih.gov These systematic modifications are essential for building a comprehensive SAR profile, which guides the optimization of lead compounds into effective drugs. nih.govnih.gov
Table 2: Illustrative SAR Findings for α-Lipoic Acid Derivatives
| Structural Modification | Resulting Change in Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Conversion of carboxylic acid to an amide | Generally higher biological activity | General therapeutic enhancement | nih.gov |
| Esterification of the carboxylic acid | Improved oral bioavailability and stability | Neuropathic Pain | nih.gov |
| Synthesis of various amide derivatives | Dose-dependent inhibitory properties | Anticancer | nih.gov |
This table provides examples of how structural changes to the ALA backbone can impact its biological function.
Pharmacophore Fusion and Hybrid Molecule Design
A modern strategy in drug discovery is to create hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity. nih.govresearchgate.net This approach, known as pharmacophore fusion, aims to develop drugs with dual or synergistic activities, potentially targeting multiple pathways involved in a disease. The 5-(1,2-dithiolan-3-yl)pentane structure, primarily from ALA, is a popular candidate for creating such hybrid compounds due to its well-established antioxidant properties. nih.govbio-review.comnih.gov
Researchers have successfully synthesized numerous hybrid molecules that couple the antioxidant power of ALA with other bioactive moieties. nih.govnih.gov These hybrids have been designed to possess a wide range of secondary activities, including neuroprotective, anti-inflammatory, cardioprotective, and anticancer effects. nih.gov For example, ALA has been conjugated with curcumin, a natural compound with anti-inflammatory properties, within a liposomal delivery system to protect against cisplatin-induced ototoxicity. mdpi.comnih.gov The resulting hybrid nanoparticle formulation stabilized the protective activity of both components. mdpi.comnih.gov
The design principle is straightforward: a linker connects the dithiolane-containing moiety to another drug or pharmacophore. The goal is for the resulting hybrid to retain the beneficial properties of both parent molecules, often leading to enhanced potency or a broader spectrum of action. nih.gov This strategy represents an efficient way to develop novel multifunctional therapeutics. nih.gov
Investigation of Novel Dithiolane Scaffolds for Biological Targeting
The dithiolane ring is considered a "privileged scaffold," a molecular framework that is capable of providing ligands for multiple different biological targets. nih.govunipv.itunife.ithebmu.edu.cn This versatility makes the dithiolane heterocycle a highly attractive starting point for designing focused libraries of compounds for drug screening. nih.govunife.it Both 1,2-dithiolane (as in lipoic acid) and 1,3-dithiolane (B1216140) structures have been incorporated into a diverse range of therapeutic agents targeting diseases from cancer to neurodegenerative disorders. nih.gov
The therapeutic versatility of the dithiolane scaffold is demonstrated by its presence in numerous drug candidates. nih.gov For example, 1,3-dithiolane-functionalized compounds have been identified as potent inhibitors of Activated Cdc42-associated tyrosine Kinase 1 (ACK1) and dihydrofolate reductase (DHFR), establishing a foundation for novel anti-infective and anticancer agents. nih.govresearchgate.net The ability of the dithiolane ring to serve as a bioisostere (a substituent with similar physical or chemical properties to another) has also been exploited to create selective agonists for serotonin (B10506) receptors. nih.gov
The continued exploration of novel dithiolane scaffolds in drug discovery programs highlights their importance. unife.it By modifying the core dithiolane structure and the substituents attached to it, medicinal chemists can generate vast libraries of compounds with diverse three-dimensional shapes, increasing the probability of discovering new, potent, and selective drugs for a wide array of diseases. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| 5-(1,2-Dithiolan-3-yl)pentan-1-amine | |
| α-Lipoic Acid (ALA) / Thioctic Acid | |
| Dihydrolipoic Acid (DHLA) | |
| CMX-2043 | |
| Curcumin | |
| Cisplatin (cis-diamminedichloroplatinum(II)) | |
| Alkyl azide | |
| (R)-alpha-Lipoic Acid | |
| PD-ALA4 HCl | |
| PD-ALA 7 | |
| Diethyldithiocarbamate (DETC) | |
| Clioquinol (CQ) | |
| D-penicillamine (D-PA) | |
| Elesclomol (ES) | |
| Thiazolo[3,2-a]pyridine |
Biosynthesis and Metabolic Integration of Lipoic Acid and Its Amine/amide Derivatives
Natural Occurrence and Biodiversity of Dithiolane Compounds
While lipoic acid is the most well-known naturally occurring dithiolane compound, its functional form in biological systems is primarily as lipoamide (B1675559). wikipedia.org Lipoamide is formed when the carboxylic acid group of lipoic acid attaches to a protein via an amide linkage with a lysine (B10760008) residue. wikipedia.orgresearchgate.net This amide derivative is fundamental to the biochemical function of lipoic acid.
The specific compound 5-(1,2-Dithiolan-3-yl)pentan-1-amine is not widely documented as a naturally occurring metabolite. The primary focus in biological systems is on lipoic acid and its amide derivative, lipoamide.
| Compound Name | IUPAC Name | Description |
|---|---|---|
| Lipoic Acid | (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid | A naturally occurring organosulfur compound that serves as a precursor for its functional amide derivatives. wikipedia.orgnih.gov |
| Lipoamide | 5-(1,2-Dithiolan-3-yl)pentanamide | The functional form of lipoic acid where the carboxyl group is linked to a protein via an amide bond. wikipedia.org |
| This compound | This compound | An amine derivative of lipoic acid. Its natural occurrence and specific biological roles are not extensively documented in scientific literature. |
Lipoic Acid Metabolism Pathways
The biosynthesis of lipoic acid is a highly conserved process that occurs within the mitochondria. researchgate.net It is an offshoot of fatty acid biosynthesis and does not typically exist in a free form within the cell. youtube.com
The synthesis begins with octanoic acid, an eight-carbon fatty acid. youtube.com This precursor is transferred to a lipoyl carrier protein. youtube.com In the final and crucial step, an enzyme called lipoyl synthase catalyzes the insertion of two sulfur atoms into the octanoyl chain, creating the characteristic dithiolane ring of lipoic acid. youtube.com
Once synthesized, lipoic acid is activated and transferred to specific enzyme complexes. This process involves the formation of an amide bond between the carboxyl group of lipoic acid and the ε-amino group of a conserved lysine residue on the target protein, forming lipoamide. researchgate.net This covalent attachment is essential for the function of these enzymes. researchgate.net
| Enzyme | Function | Pathway Involvement |
|---|---|---|
| Lipoyl Synthase (LipA) | Catalyzes the insertion of two sulfur atoms into the octanoyl chain to form the dithiolane ring of lipoic acid. youtube.com | De novo biosynthesis of lipoic acid. |
| Lipoate-protein ligase (LplA) | Attaches externally sourced lipoic acid to its target proteins. researchgate.net | Scavenging pathway for lipoic acid. |
| Lipoyl(octanoyl) transferase | Transfers the octanoyl group from the acyl carrier protein to the lipoyl domain of the target enzyme. researchgate.net | De novo biosynthesis of lipoic acid. |
Integration into Cellular Biochemical Processes
The primary role of lipoic acid, in its lipoamide form, is to act as a covalently bound cofactor for several critical multi-enzyme complexes involved in energy and amino acid metabolism. oregonstate.edunih.gov These complexes are central to cellular respiration and the breakdown of key metabolic intermediates.
Lipoamide-dependent enzyme complexes include:
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Converts pyruvate, a product of glycolysis, into acetyl-CoA for entry into the citric acid cycle. nih.gov
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. nih.gov
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the breakdown of branched-chain amino acids (leucine, isoleucine, and valine). nih.gov
Glycine Cleavage System (GCS): Catalyzes the degradation of glycine. nih.gov
Acetoin Dehydrogenase Complex: Found in bacteria, this complex is involved in the metabolism of acetoin. youtube.com
| Enzyme Complex | Metabolic Pathway | Function |
|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Carbohydrate Metabolism | Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. nih.gov |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Citric Acid Cycle | A crucial step in the central pathway of cellular respiration. nih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Amino Acid Metabolism | Essential for the catabolism of branched-chain amino acids. nih.gov |
| Glycine Cleavage System (GCS) | Amino Acid Metabolism | Catalyzes the breakdown of glycine. nih.gov |
Q & A
Q. What advanced techniques characterize the degradation pathways of this compound under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
